molecular formula C9H7BrClNO3 B8020539 2-Acetamido-5-bromo-4-chlorobenzoic acid

2-Acetamido-5-bromo-4-chlorobenzoic acid

Cat. No.: B8020539
M. Wt: 292.51 g/mol
InChI Key: POJZZNWSLUFDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-5-bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C9H7BrClNO3 It is a derivative of benzoic acid, featuring acetamido, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-bromo-4-chlorobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-bromo-4-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Acetamido-5-bromo-4-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-5-bromo-4-chlorobenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetamido and halogen substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

2-acetamido-5-bromo-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZZNWSLUFDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.